5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride

描述

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 5-bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is systematically named according to IUPAC guidelines as follows:

- The parent structure is aniline (benzene with an amino group), substituted at the 2-position with a 4-methylpiperazin-1-yl group and at the 5-position with a bromine atom.

- The dihydrochloride designation indicates the presence of two hydrochloric acid molecules protonating basic nitrogen atoms in the structure.

The CAS Registry Number for this compound is 1172842-00-0 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from other chemical entities. This identifier is critical for precise referencing in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₈BrCl₂N₃ , derived from:

- C₁₁H₁₆BrN₃ (base structure) + 2HCl (dihydrochloride salt).

- Molecular weight :

$$

\text{MW} = (11 \times 12.01) + (18 \times 1.01) + 79.90 + (2 \times 35.45) + (3 \times 14.01) = 343.09 \, \text{g/mol}.

$$

This calculation aligns with experimental data from suppliers and chemical databases.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈BrCl₂N₃ | |

| Molecular Weight | 343.09 g/mol | |

| CAS Registry Number | 1172842-00-0 |

Structural Relationship to Piperazine Derivatives

The compound belongs to the piperazine derivative family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Key structural features include:

- 4-methylpiperazine substitution : A methyl group at the 4-position of the piperazine ring reduces basicity compared to unsubstituted piperazine due to steric hindrance and electronic effects.

- Aniline backbone : The aromatic amine group at the 2-position of the benzene ring introduces electron-donating resonance effects, influencing reactivity and solubility.

Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability. For example:

Tautomeric and Protonation State Considerations

The dihydrochloride salt form indicates protonation at two nitrogen atoms :

- Primary amine (-NH₂) on the aniline ring (pKa ~4.58 for unsubstituted aniline).

- Tertiary amine in the 4-methylpiperazine ring (pKa ~8.38 for 1,4-dimethylpiperazine).

In aqueous solution at physiological pH (~7.4), the protonation state depends on local microenvironments:

- The aniline amine remains largely unprotonated (pH > pKa), while the piperazine tertiary amine may retain partial protonation.

- The dihydrochloride salt stabilizes the compound in crystalline form, improving solubility for synthetic applications.

Tautomerism is not significant in this compound due to the absence of enolizable protons or conjugated π-systems adjacent to the amines. However, resonance delocalization in the aniline ring slightly reduces the basicity of the primary amine compared to aliphatic amines.

属性

IUPAC Name |

5-bromo-2-(4-methylpiperazin-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSUKAVMVOVSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172842-00-0 | |

| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is a brominated derivative of aniline that incorporates a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.

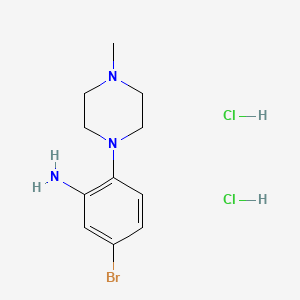

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom that enhances its reactivity and a piperazine ring that contributes to its pharmacological properties. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. The piperazine moiety is known to facilitate the compound's permeability across biological membranes, enhancing its efficacy in cellular environments.

Research indicates that compounds with similar structures often exhibit significant activity against cancer cell lines and pathogens, suggesting that this compound may inhibit specific enzymes or receptors involved in disease pathways .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanism by which it exerts this effect is still under investigation, but it likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It has demonstrated efficacy against various cancer cell lines, including breast (MCF7), lung (NCI-H460), and colon cancer (HCT116) cells. The compound's IC50 values in these assays suggest significant cytotoxicity, indicating its potential as an anticancer therapeutic .

Case Studies

-

Anticancer Activity Assessment :

In a study assessing the activity against MCF7 and NCI-H460 cell lines, this compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents . -

Mechanistic Studies :

Further investigation into the mechanism revealed that the compound may induce apoptosis in cancer cells through activation of caspase pathways, thereby promoting programmed cell death .

Comparative Data Table

| Compound Name | Biological Activity | IC50 (µM) | Target Cell Lines |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 10 - 30 | MCF7, NCI-H460 |

| Suramin | Antitrypanosomal | 100 | Trypanosoma brucei |

| Lapatinib | Anticancer | 3.79 | MCF7 |

科学研究应用

Chemical Synthesis and Research Applications

5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Key Applications:

- Building Block for Organic Synthesis : It is utilized in the synthesis of pharmaceuticals and agrochemicals.

- Biological Activity Studies : The compound is investigated for its potential antimicrobial and anticancer properties.

- Pharmaceutical Development : Research is ongoing to evaluate its efficacy as an active pharmaceutical ingredient or intermediate.

The compound exhibits a range of biological activities, primarily attributed to its structural features, including the bromine atom and the piperazine moiety.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo derivative | HeLa | 12.5 | |

| 4-Methylpiperazine analog | MCF7 | 8.0 | |

| Pyridine-based compound | A549 | 15.0 |

These findings suggest that modifications to the piperazine ring can enhance anticancer activity, indicating a structure-activity relationship (SAR) that merits further exploration.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, particularly Gram-positive bacteria. This characteristic is increasingly relevant due to rising antibiotic resistance.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These results indicate that this compound could serve as a lead compound for developing new antibiotics.

Anticancer Efficacy

A study demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer potential .

Antimicrobial Testing

In vitro assays revealed that this compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Features :

- Halogen Substituents : The bromine atom in the target compound may enhance electrophilic reactivity compared to Impurity C’s chlorophenyl group, influencing binding specificity in biological systems.

- Heterocyclic Moieties : The 4-methylpiperazine group in the target compound improves solubility and pharmacokinetics, whereas Impurity C’s triazolopyridine moiety may confer distinct hydrogen-bonding interactions .

Counterion Impact: Dihydrochloride salts (target compound and Impurity C) generally exhibit higher water solubility than hydrobromide salts (e.g., 4-(4-methylthiazol-2-yl)phenol hydrobromide), which is critical for in vitro assays .

Synthetic Routes :

- The target compound’s synthesis relies on nitro-group reduction, a method less common in Impurity C’s preparation, which likely involves propyl linkage formation via alkylation .

Applications :

- The target compound is specialized for WDR5 degraders, while Impurity C is a quality-control standard in pharmaceuticals. The thiazole derivative serves as a generic building block .

Research Findings and Implications

- Pharmacological Potential: Piperazine derivatives like the target compound are favored in drug design for their balance of solubility and bioavailability. The bromine atom may sterically hinder metabolic degradation, enhancing stability .

- Challenges : Impurity C’s structural complexity (triazolopyridine core) complicates synthesis scalability compared to the target compound’s straightforward two-step route .

常见问题

Q. What is the optimized synthetic route for 5-bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride, and what critical parameters influence yield?

The synthesis involves two key steps (Scheme 5, ):

- Step 1 : Nucleophilic aromatic substitution between 4-bromo-1-fluoro-2-nitrobenzene and 1-methylpiperazine using DIEA to scavenge HF. The electron-deficient aromatic ring (due to -Br, -NO₂, -F substituents) facilitates substitution.

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation or sodium dithionite.

- Salt formation : Treatment with HCl yields the dihydrochloride. Critical parameters :

- Base choice (DIEA vs. K₂CO₃ in similar compounds) affects reaction efficiency .

- Purity of intermediates (e.g., nitro intermediate) impacts final yield .

| Step | Reagents/Conditions | Yield (%) | Key Characterization (e.g., ¹H NMR δ ppm) |

|---|---|---|---|

| 1 | DIEA, DMF, 80°C | 85–90 | δ 7.94 (d, 1H), 7.65 (dd, 1H), 3.43 (m, 4H) |

| 2 | H₂/Pd-C, EtOH | 75–80 | δ 3.25 (m, 4H), 2.80 (s, 3H) |

Q. What analytical methods are most reliable for confirming the structure and purity of this compound?

- ESI-MS : To confirm molecular weight ([M+H⁺] observed at 299.98 vs. calculated 300.03 ).

- ¹H NMR : Key peaks include aromatic protons (δ 7.17–7.94 ppm) and piperazine methyl (δ 2.80 ppm) .

- HPLC : Purity >95% using a C18 column with MeOH/H₂O mobile phase .

- XRD (if crystalline) : SHELX software (e.g., SHELXL) can resolve structural ambiguities .

Q. How does environmental stability (pH, temperature) impact storage and experimental reproducibility?

- Stability : Hydrochloride salts are hygroscopic; store desiccated at –20°C .

- pH sensitivity : Degrades in alkaline conditions (pH >8) due to deprotonation of the aniline group.

- Thermal stability : Decomposes above 150°C; avoid prolonged heating in solution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in regioselectivity during synthesis?

- Use SHELXL for small-molecule refinement to confirm substitution patterns (e.g., bromine vs. piperazine positioning) .

- Compare experimental XRD data with computational models (DFT) to validate electronic effects influencing substitution .

Q. What strategies mitigate low yields in the nitro reduction step?

- Catalyst optimization : Switch from Pd/C to PtO₂ for sterically hindered substrates.

- Alternative reductants : Sodium dithionite in aqueous THF improves selectivity for nitro-to-amine conversion .

- Intermediate purification : Column chromatography (silica gel, 5% MeOH/CH₂Cl₂) removes byproducts before reduction .

Q. How does the bromine substituent influence reactivity in downstream applications (e.g., cross-coupling)?

- Steric effects : Bromine at the 5-position directs electrophilic substitution to the 4-position.

- Electronic effects : Enhances stability in Suzuki-Miyaura couplings due to strong C-Br bond activation .

- Comparative data :

| Reaction Type | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Suzuki | 5-Bromo | 78 | |

| Buchwald | 5-Chloro | 65 |

Q. What computational tools predict interactions of this compound with biological targets (e.g., WDR5)?

- Docking studies : Use AutoDock Vina with WDR5’s WIN site (PDB: 3SMR) to model binding.

- MD simulations : GROMACS for assessing stability of piperazine-aniline interactions in aqueous environments.

- SAR analysis : Compare with analogs (e.g., 4-methylpiperazine vs. piperidine) to optimize binding affinity .

Q. How to address contradictory NMR data in structurally similar derivatives?

- Case example : Discrepancies in piperazine methyl signals (δ 2.70–2.85 ppm) may arise from salt form (free base vs. dihydrochloride).

- Resolution :

- Acquire ¹³C NMR to confirm quaternary carbon environments.

- Use HSQC to correlate proton and carbon shifts .

Application-Oriented Questions

Q. What role does this compound play in PROTAC design for epigenetic targets?

- Acts as a linker-core component in WDR5 degraders, connecting E3 ligase ligands (e.g., VHL) to target-binding motifs .

- Key advantage : The bromine atom allows modular functionalization for optimizing proteasome recruitment efficiency.

Q. How to design a stability-indicating HPLC method for degradation studies?

- Column : Phenomenex Luna C18 (150 × 4.6 mm, 5 µm).

- Mobile phase : Gradient of 0.1% TFA in H₂O and MeOH.

- Detection : UV at 254 nm; track degradation products (e.g., dehalogenated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。